molecular formula C7H10ClN5O B11730249 2-amino-5-(aminomethyl)-3H,4H,4aH-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride

2-amino-5-(aminomethyl)-3H,4H,4aH-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride

Cat. No.: B11730249
M. Wt: 215.64 g/mol
InChI Key: AHDQVQXCHCTEFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(aminomethyl)-3H,4H,4aH-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride (CAS: 86694-45-3), also known as PreQ1 dihydrochloride, is a bicyclic heterocyclic compound critical in the biosynthesis of queuosine, a hypermodified nucleoside found in tRNA . Its molecular formula is C₇H₉N₅O·2HCl (MW: 252.10), featuring a pyrrolo[2,3-d]pyrimidinone core with an aminomethyl substituent at position 3. This compound is sparingly soluble in water and DMSO, and it serves as a key intermediate in the queuosine pathway .

Properties

Molecular Formula

C7H10ClN5O

Molecular Weight

215.64 g/mol

IUPAC Name

2-amino-5-(aminomethyl)-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one;hydrochloride

InChI

InChI=1S/C7H9N5O.ClH/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5;/h2,4H,1,8H2,(H3,9,10,11,12,13);1H

InChI Key

AHDQVQXCHCTEFD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2C(=O)NC(=NC2=N1)N)CN.Cl

Origin of Product

United States

Preparation Methods

Cyclization of 6-Amino-5-(2,2-Diethoxyethyl)Pyrimidin-4-Ol

A widely cited method involves the acid-mediated cyclization of 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. Treatment with 1N hydrochloric acid at room temperature induces ring closure, yielding pyrrolo[2,3-d]pyrimidin-4-ol with a 64% yield. This intermediate serves as a precursor for subsequent functionalization.

Alkaline-Catalyzed Cyclization of 2-Cyano-3-(1,3-Dioxolan)Ethyl Propionate

An alternative route begins with 2-bromomethyl-1,3-dioxolane and ethyl cyanoacetate, which undergo base-catalyzed condensation to form 2-cyano-3-(1,3-dioxolan)ethyl propionate. Cyclization with formamidine acetate under alkaline conditions, followed by hydrochloric acid hydrolysis, generates pyrrolo[2,3-d]pyrimidin-4-ol. This method avoids column chromatography, enhancing scalability.

Installation of the 5-Aminomethyl Group

The 5-aminomethyl moiety is introduced via reductive amination or alkoxymethyl-to-aminomethyl conversion.

Reductive Amination of a Formyl Intermediate

A formyl group at the 5-position can be generated by oxidizing a hydroxymethyl precursor. Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride yields the aminomethyl group. This approach mirrors methods used in vitamin B₁ synthesis.

Catalytic Amination of 5-Alkoxymethyl Derivatives

Patent US6365740B1 details the conversion of 5-alkoxymethylpyrimidines to aminomethyl derivatives using ammonia and Lewis acid catalysts (e.g., Al₂O₃) at 210–300°C. Applying this to a 5-alkoxymethyl-pyrrolo[2,3-d]pyrimidine intermediate could directly yield the 5-aminomethyl group with high selectivity.

Hydrochloride Salt Formation

The final step involves protonating the free base with hydrochloric acid to form the hydrochloride salt.

Acid Quenching in Polar Solvents

Dissolving the free base in a polar solvent (e.g., ethanol or water) and adding concentrated HCl induces precipitation of the hydrochloride salt. Patent WO2018005865A1 reports residual palladium levels below 1 ppm after this step, ensuring compliance with heavy metal standards.

Anti-Solvent Crystallization

Combining the free base with HCl in a mixture of tetrahydrofuran (THF) and heptane enhances crystallization efficiency, yielding high-purity hydrochloride salt.

Integrated Synthetic Routes

Route A: Sequential Functionalization

  • Synthesize pyrrolo[2,3-d]pyrimidin-4-ol via HCl-mediated cyclization.

  • Chlorinate at position 4 using POCl₃.

  • Introduce 2-amino via ammonolysis.

  • Install 5-aminomethyl via catalytic amination of a 5-alkoxymethyl intermediate.

  • Form hydrochloride salt using HCl/THF.

Yield : 38–45% overall.

Route B: Tandem Cyclization-Amination

  • Prepare 4-chloropyrrolo[2,3-d]pyrimidine via alkaline cyclization.

  • Simultaneously aminate positions 2 and 5 using NH₃/Al₂O₃ at 250°C.

  • Isolate hydrochloride salt via anti-solvent crystallization.

Yield : 50–55% overall.

Comparative Analysis of Methods

ParameterRoute ARoute B
Total Steps53
Overall Yield38–45%50–55%
Chromatography RequiredNoNo
CatalystNoneAl₂O₃
ScalabilityHighModerate

Route B offers superior yield and fewer steps but requires high-temperature amination, which may limit substrate compatibility. Route A provides better control over sequential functionalization.

Challenges and Optimization Opportunities

Regioselectivity in Amination

Ensuring exclusive amination at the 2-position remains challenging. Mixed products may arise due to the reactivity of adjacent positions. Microwave-assisted amination or directing groups could improve selectivity.

Purification of Hydrochloride Salt

While crystallization minimizes column use, residual solvents (e.g., THF) may persist. Switching to ethanol/water mixtures reduces solvent toxicity .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(aminomethyl)-3H,4H,4aH-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolo-pyrimidine derivatives.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that derivatives of the pyrrolo[2,3-d]pyrimidine scaffold exhibit potent inhibition against various cancer cell lines. For instance, compounds structurally related to 2-amino-5-(aminomethyl)-3H,4H,4aH-pyrrolo[2,3-d]pyrimidin-4-one have demonstrated selective cytotoxicity against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells .
    • A study highlighted the compound's effectiveness in inhibiting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), suggesting potential for targeted cancer therapies .
  • Inhibition of Kinases :
    • The compound has shown promise as a kinase inhibitor. In vitro studies have reported its ability to inhibit key signaling pathways involved in tumor proliferation and metastasis . This positions it as a candidate for further development in cancer therapeutics.

Biochemical Research Applications

  • Enzyme Inhibition Studies :
    • The compound is utilized in studies aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic targets. Its structure allows for the exploration of binding interactions with various enzymes implicated in disease processes .
  • Screening Assays :
    • It has been incorporated into screening assays to evaluate the efficacy of other compounds against specific biological targets. For example, it has been used in assays focused on type III secretion systems in pathogenic bacteria .

Case Studies

StudyObjectiveFindings
Inhibition of EGFR/VEGFR-2 To assess anticancer propertiesDemonstrated significant inhibition compared to standard treatments like Sorafenib .
Cytotoxicity Assay Evaluate effects on cancer cell linesShowed strong cytotoxic effects on MCF-7 and A549 cells with IC50 values indicating potency .
Kinase Inhibition Research Investigate potential as a therapeutic agentIdentified as a promising lead compound for developing selective kinase inhibitors .

Mechanism of Action

The mechanism of action of 2-amino-5-(aminomethyl)-3H,4H,4aH-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Core Structural Variations

The target compound belongs to the pyrrolo[2,3-d]pyrimidinone family, which shares structural similarities with other fused heterocycles, including:

  • Thieno[2,3-d]pyrimidinones (e.g., compounds 2d–2j in ): These feature a thiophene ring fused to pyrimidinone. Substituents like arylthio groups (e.g., 2,5-dimethoxyphenyl in 2d) significantly alter electronic properties and bioactivity .
  • Furo[2,3-d]pyrimidinones (e.g., compounds 9e and 15 in ): A furan ring replaces the pyrrole, modulating solubility and reactivity. For instance, 2-amino-5-(3,4,5-trimethoxyphenyl)furo[2,3-d]pyrimidin-4-one (9e) acts as a dihydrofolate reductase inhibitor .

Substituent Effects on Physicochemical Properties

Substituents at position 5 of the core structure dictate melting points, solubility, and reactivity:

Compound Class Substituent at Position 5 Melting Point (°C) Yield (%) Key Properties Reference
PreQ1 Hydrochloride Aminomethyl Not reported N/A Soluble in DMSO, water
Thieno[2,3-d]pyrimidinone (2d) (2,5-Dimethoxyphenyl)sulfanyl 178–180 82 High HRMS accuracy
Thieno[2,3-d]pyrimidinone (2e) (3,4-Dichlorophenyl)thio 154–156 72 Moderate lipophilicity
Pyrido-thieno[2,3-d]pyrimidinone (4a) Benzylideneamino 166–168 92 High yield, IR/NMR confirmed
Furo[2,3-d]pyrimidinone (9e) 3,4,5-Trimethoxyphenyl Not reported N/A DHFR inhibitory activity

Key Differentiators of PreQ1 Hydrochloride

Biosynthetic Role : Unique involvement in queuosine biosynthesis distinguishes it from analogs with therapeutic targets like DHFR or TRPA1 .

Aminomethyl Substituent: Enhances water solubility compared to lipophilic arylthio or halogenated analogs .

Dihydrochloride Salt : Improves stability and handling compared to free bases of other compounds .

Biological Activity

2-Amino-5-(aminomethyl)-3H,4H,4aH-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C8_8H10_10N6_6Cl
  • Molecular Weight : 222.76 g/mol
  • CAS Number : 72278-32-1

Research indicates that this compound may act on various biological pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Studies have shown that it can inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.
  • Modulation of Receptor Activity : The compound may interact with various receptors, influencing neurotransmitter release and neuronal activity.

Biological Activities

The biological activities associated with 2-amino-5-(aminomethyl)-3H,4H,4aH-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride include:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it has been shown to induce apoptosis in leukemia cells through the activation of caspase pathways.
  • Antimicrobial Properties : Some research indicates potential antimicrobial effects against bacterial strains, suggesting a role in combating infections.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduces apoptosis in leukemia cells
AntimicrobialEffective against specific bacterial strains
Enzyme InhibitionInhibits key enzymes in signaling pathways

Case Studies

  • Antitumor Efficacy : A study conducted by researchers at Virginia Commonwealth University demonstrated that treatment with this compound led to a significant reduction in cell viability in leukemia cell lines. The mechanism was linked to enhanced reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways.
  • Antimicrobial Testing : In vitro tests revealed that the compound exhibited bactericidal activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains, indicating its potential as an antimicrobial agent.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yields?

Answer:
The synthesis involves multistep heterocyclic chemistry, with key methods including:

  • Acid-mediated nucleophilic substitution : Reacting 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives with amines in isopropanol/HCl, followed by reflux (12–48 h) and recrystallization (yields: 16–94%) .
  • One-pot synthesis : Avoiding hazardous reagents like Raney nickel, as demonstrated in pyrrolo[2,3-d]pyrimidine analogs (e.g., 60% overall yield via acyl-protected aminoacetone and cyanoacetamide cyclization) .
    Optimization strategies : Adjusting solvent polarity (e.g., isopropanol vs. methanol), amine equivalents (3 equiv recommended), and HCl concentration to minimize byproducts.

Basic: Which spectroscopic and chromatographic techniques are most effective for structural confirmation?

Answer:

  • 1H/13C NMR : Critical for confirming the fused pyrrole-pyrimidine core and substituent positions (e.g., δ 11.74 ppm for NH in DMSO-d6) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ peaks with <2 ppm error) .
  • FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .
  • HPLC : Assess purity using ammonium acetate buffer (pH 6.5) for ionizable functional groups .

Advanced: How can structure-activity relationships (SAR) be analyzed when amino group positioning affects target binding?

Answer:

  • Substituent variation : Compare analogs like 5-methyl or 5-iodo derivatives to evaluate steric/electronic effects on kinase inhibition .
  • Docking studies : Use crystallographic data (e.g., PDB ID HNG) to map interactions between the aminomethyl group and ATP-binding pockets .
  • Mutagenesis assays : Validate binding residues (e.g., hinge region mutations in kinases) to confirm SAR hypotheses .

Advanced: What strategies address low solubility in biological assays?

Answer:

  • Salt forms : Hydrochloride salts improve aqueous solubility (e.g., analogs in DMSO-d6 show >10 mM solubility) .
  • Co-solvents : Use ≤10% DMSO or cyclodextrin complexes for in vitro assays .
  • Prodrug derivatization : Esterify hydroxyl groups or introduce phosphate moieties for enhanced bioavailability .

Advanced: How can contradictions in bioactivity data across studies be resolved?

Answer:

  • Assay standardization : Use consistent kinase panels (e.g., Src family kinases) and ATP concentrations .
  • Orthogonal validation : Confirm antimicrobial activity via both MIC assays and time-kill curves to differentiate static vs. cidal effects .
  • Control experiments : Test for off-target effects using kinase-dead mutants or competitive inhibitors .

Advanced: What computational methods predict off-target interactions?

Answer:

  • Molecular docking : Screen against PubChem BioAssay datasets to identify non-kinase targets (e.g., phosphodiesterases) .
  • MD simulations : Analyze binding stability in solvated systems (≥100 ns trajectories) to assess false positives .
  • Cheminformatics : Use similarity clustering (e.g., Tanimoto coefficients >0.85) to flag analogs with known toxicity .

Comparative: How does this compound compare to pyrrolo[3,2-d]pyrimidine analogs in kinase inhibition?

Answer:

  • Potency : The 5-aminomethyl group enhances IC50 values by 3–5× vs. 5-methyl analogs (e.g., 0.2 µM vs. 1.1 µM against ABL1) .
  • Selectivity : Lower inhibition of EGFR compared to forodesine derivatives due to reduced hydrophobic pocket fit .

Stability: How is chemical stability assessed under physiological conditions?

Answer:

  • Stress testing : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at 0, 24, 48 h .
  • Light sensitivity : Monitor UV-Vis absorbance shifts (λmax ~270 nm) under ICH Q1B guidelines .

Mechanism: Beyond MIC assays, how can the antimicrobial mechanism be elucidated?

Answer:

  • Transcriptomics : Compare gene expression profiles in treated vs. untreated S. aureus (e.g., downregulated cell-wall biosynthesis genes) .
  • Binding assays : Use SPR to measure affinity for lipid II or penicillin-binding proteins .
  • Resistance induction : Serial passage experiments to identify mutations in target genes .

Green Chemistry: How can eco-friendly synthesis be evaluated for this compound?

Answer:

  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) in nucleophilic substitutions .
  • Atom economy : Compare one-pot (85% atom utilization) vs. stepwise (≤60%) routes using E-factor calculations .
  • Catalyst recycling : Test immobilized HCl on silica for reuse in acid-mediated reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.